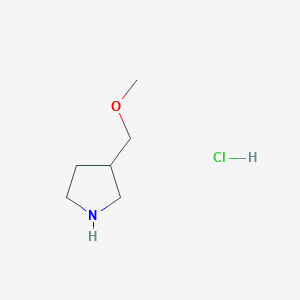
3-(2,4-Dicloro-3,5-dimetilfenoxi)pirrolidina
Descripción general
Descripción
“3-(2,4-Dichloro-3,5-dimethylphenoxy)pyrrolidine”, also known as DCDP, is a synthetic compound primarily used in scientific research. It has a molecular weight of 260.16 and a molecular formula of C12H15Cl2NO .
Molecular Structure Analysis
The molecular structure of “3-(2,4-Dichloro-3,5-dimethylphenoxy)pyrrolidine” is represented by the formula C12H15Cl2NO . This indicates that the compound contains 12 carbon atoms, 15 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom.Aplicaciones Científicas De Investigación
Investigación en Proteómica
3-(2,4-Dicloro-3,5-dimetilfenoxi)pirrolidina: se utiliza en la investigación de proteómica como una herramienta bioquímica . La proteómica, el estudio a gran escala de las proteínas, es crucial para comprender los procesos celulares. Este compuesto se puede utilizar para modificar proteínas o para estudiar las interacciones y funciones de las proteínas, lo cual es esencial para el descubrimiento de fármacos y la comprensión de los mecanismos de las enfermedades.
Desarrollo Agroquímico
En la industria agroquímica, los derivados de este compuesto pueden explorarse por su potencial como ingredientes activos en pesticidas . La estructura única de This compound podría conducir al desarrollo de nuevos pesticidas que sean más efectivos y respetuosos con el medio ambiente.
Investigación Farmacéutica
La industria farmacéutica podría aprovechar este compuesto en la síntesis de nuevos fármacos medicinales . Su estructura podría incorporarse a moléculas diseñadas para interactuar con objetivos biológicos específicos, lo que podría conducir a tratamientos para diversas enfermedades.
Investigación Ambiental
This compound: puede utilizarse en la investigación ambiental para estudiar la degradación de compuestos similares en los ecosistemas. Comprender cómo se descomponen estos compuestos puede informar las políticas ambientales y las estrategias de gestión de residuos.
Ciencia de Materiales
Este compuesto podría tener aplicaciones en la ciencia de materiales, particularmente en la síntesis de nuevos polímeros o recubrimientos con propiedades únicas. Su estructura química podría conferir a los materiales una mayor durabilidad, resistencia a los productos químicos u otras características deseables.
Estudios Bioquímicos
En los estudios bioquímicos, This compound puede ser un reactivo valioso para comprender las vías y los procesos bioquímicos . Se podría utilizar para investigar la función de las enzimas u otras biomoléculas, contribuyendo a nuestro conocimiento de la bioquímica.
Mecanismo De Acción
3-(2,4-Dichloro-3,5-dimethylphenoxy)pyrrolidine works by binding to certain proteins in the cell, which can then lead to changes in gene expression. It has been shown to bind to the GABA-A receptor, which is a type of neurotransmitter receptor. Binding to this receptor can lead to changes in the activity of certain genes, which can then lead to changes in cell function.
Biochemical and Physiological Effects
3-(2,4-Dichloro-3,5-dimethylphenoxy)pyrrolidine has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the expression of certain genes, as well as to affect the activity of certain enzymes. It has also been shown to have an effect on the metabolism of certain compounds, as well as to affect the activity of certain hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2,4-Dichloro-3,5-dimethylphenoxy)pyrrolidine in lab experiments is that it is relatively easy to synthesize. It can also be used to study the effects of certain drugs on the central nervous system, as well as to study the metabolism of certain compounds. One of the limitations of using 3-(2,4-Dichloro-3,5-dimethylphenoxy)pyrrolidine in lab experiments is that it can be difficult to control the reaction conditions in order to ensure the desired product is formed.
Direcciones Futuras
There are a number of potential future directions for 3-(2,4-Dichloro-3,5-dimethylphenoxy)pyrrolidine research. One potential area of research is to further study the effects of 3-(2,4-Dichloro-3,5-dimethylphenoxy)pyrrolidine on the central nervous system. Another potential area of research is to explore the potential therapeutic applications of 3-(2,4-Dichloro-3,5-dimethylphenoxy)pyrrolidine. Additionally, further research could be conducted to explore the potential effects of 3-(2,4-Dichloro-3,5-dimethylphenoxy)pyrrolidine on the cardiovascular system. Finally, further research could be conducted to explore the potential effects of 3-(2,4-Dichloro-3,5-dimethylphenoxy)pyrrolidine on the metabolism of certain compounds.
Safety and Hazards
Propiedades
IUPAC Name |
3-(2,4-dichloro-3,5-dimethylphenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-7-5-10(12(14)8(2)11(7)13)16-9-3-4-15-6-9/h5,9,15H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLXGRRAAAWLKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Cl)OC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501243210 | |
| Record name | 3-(2,4-Dichloro-3,5-dimethylphenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501243210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946681-98-7 | |
| Record name | 3-(2,4-Dichloro-3,5-dimethylphenoxy)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946681-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,4-Dichloro-3,5-dimethylphenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501243210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1388725.png)

![2-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride](/img/structure/B1388732.png)
